

Solubility of 2-Nitrophenyl α -D-glucopyranoside in Aqueous Buffers: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitrophenyl α -D-glucopyranoside

Cat. No.: B12404091

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Nitrophenyl α -D-glucopyranoside in aqueous buffers. Due to the limited availability of direct quantitative solubility data for 2-Nitrophenyl α -D-glucopyranoside, this document also includes solubility information for the closely related isomers, 4-Nitrophenyl α -D-glucopyranoside and 2-Nitrophenyl β -D-glucopyranoside, to serve as a valuable reference. Furthermore, detailed experimental protocols for determining aqueous solubility are provided to empower researchers to ascertain the precise solubility of 2-Nitrophenyl α -D-glucopyranoside under their specific experimental conditions.

Introduction to 2-Nitrophenyl α -D-glucopyranoside

2-Nitrophenyl α -D-glucopyranoside is a chromogenic substrate commonly utilized in biochemical assays to detect and quantify the activity of α -glucosidases. The enzymatic cleavage of the glycosidic bond by α -glucosidase releases 2-nitrophenol, a yellow-colored compound that can be measured spectrophotometrically. The solubility of this substrate in aqueous buffers is a critical parameter for the design and execution of reliable and reproducible enzyme kinetic studies and high-throughput screening assays. Insufficient solubility can lead to inaccurate measurements of enzyme activity and misleading interpretations of experimental results.

Quantitative Solubility Data

Direct and specific quantitative solubility data for 2-Nitrophenyl α -D-glucopyranoside in various aqueous buffers is not extensively reported in publicly available literature. However, data for its isomers can provide useful estimates and context. The following table summarizes the available solubility data for nitrophenyl-D-glucopyranoside derivatives.

Compound	Solvent/Buffer	Solubility
2-Nitrophenyl α -D-glucopyranoside	Water	Soluble[1]
2-Nitrophenyl β -D-glucopyranoside	Water	50 mg/mL
4-Nitrophenyl α -D-glucopyranoside	Water	10 mg/mL
Water	Soluble[2][3]	
Phosphate-Buffered Saline (PBS), pH 7.2	0.3 mg/mL[4]	
0.1 M Citrate Buffer, pH 4.2	Soluble	
Water	A 4 mM stock solution can be prepared.[5]	
Water	Soluble at a concentration of 1%.[3]	

Note: The qualitative term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified. It is imperative for researchers to experimentally determine the solubility in their specific buffer systems.

Experimental Protocols for Solubility Determination

The absence of specific published methods for determining the solubility of 2-Nitrophenyl α -D-glucopyranoside necessitates the use of general, well-established protocols. The "shake-flask"

method is considered the gold standard for determining thermodynamic (equilibrium) solubility, while kinetic solubility assays are suitable for higher throughput applications.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound in a specific buffer.

Materials:

- 2-Nitrophenyl α -D-glucopyranoside (solid)
- Aqueous buffer of interest (e.g., phosphate, Tris, citrate at a specific pH)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μ m)
- UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of solid 2-Nitrophenyl α -D-glucopyranoside to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid is crucial.
- **Equilibration:** Tightly cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

- **Phase Separation:** After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
- **Sample Collection:** Carefully collect the supernatant, ensuring no solid particles are disturbed. For further clarification, the supernatant can be filtered through a syringe filter.
- **Quantification:**
 - Prepare a series of standard solutions of 2-Nitrophenyl α -D-glucopyranoside of known concentrations in the same buffer.
 - Measure the absorbance of the standard solutions and the saturated supernatant at the wavelength of maximum absorbance for 2-Nitrophenyl α -D-glucopyranoside.
 - Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
 - Determine the concentration of the saturated supernatant using the calibration curve. This concentration represents the thermodynamic solubility.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Materials:

- 2-Nitrophenyl α -D-glucopyranoside stock solution in DMSO
- Aqueous buffer of interest
- 96-well microtiter plates
- Plate reader with UV-Vis or nephelometry capabilities

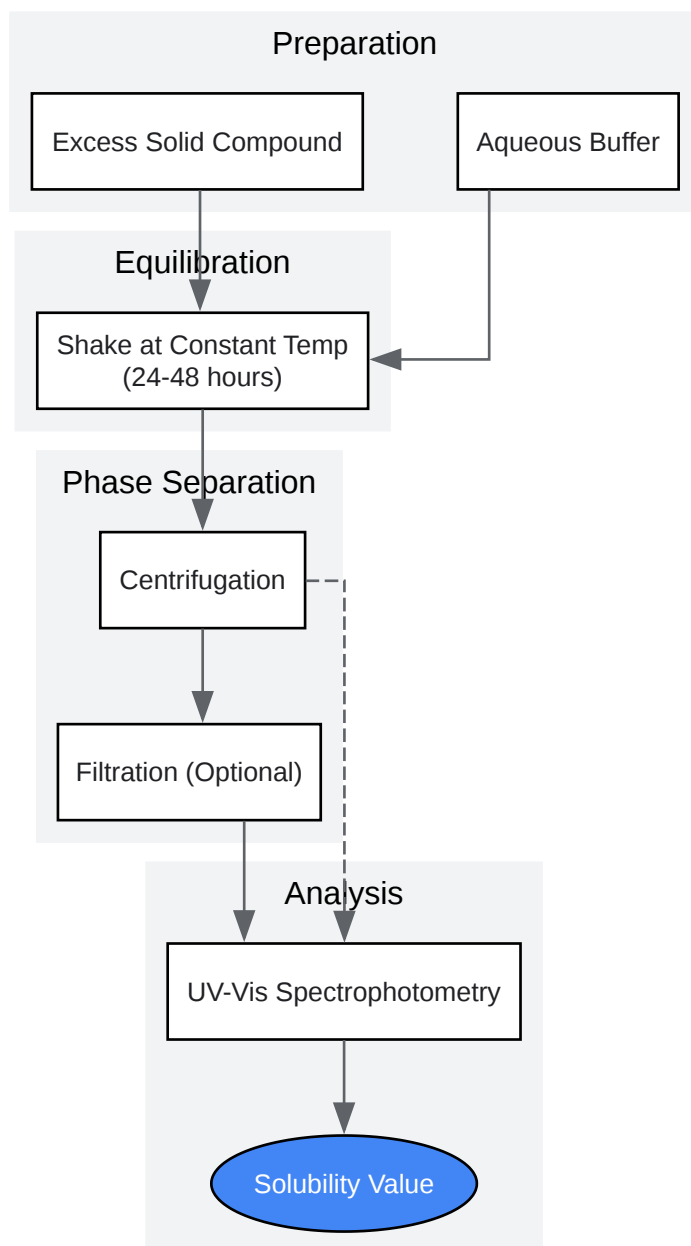
Procedure:

- Add a small volume of the 2-Nitrophenyl α -D-glucopyranoside DMSO stock solution to the wells of a microtiter plate.
- Rapidly add the aqueous buffer to each well to reach the desired final compound concentration.
- Mix the contents of the wells.
- Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
- Measure the amount of precipitated compound using a plate reader. This can be done by measuring the turbidity (light scattering) of the solution (nephelometry) or by measuring the concentration of the compound remaining in solution after filtration or centrifugation using UV absorbance.

Visualizations

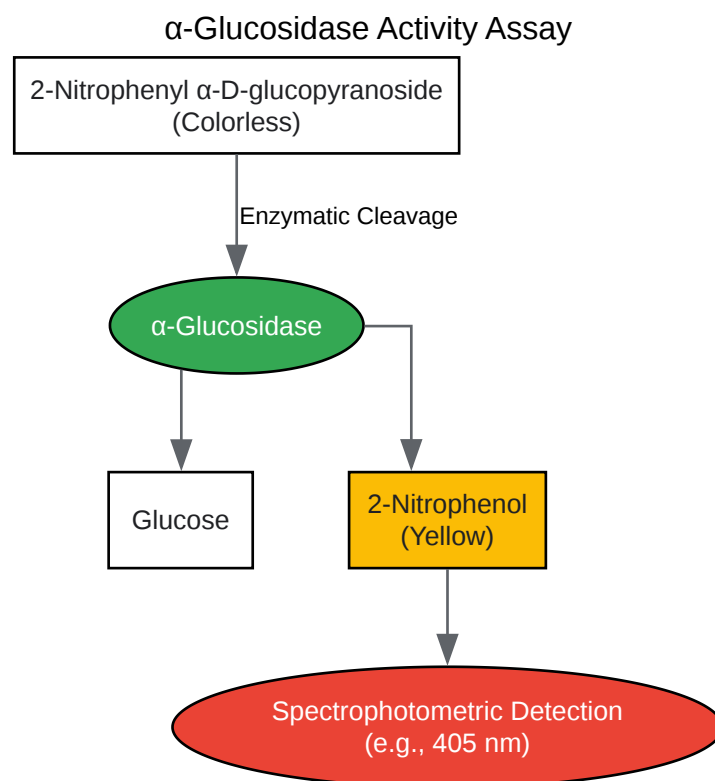
Experimental Workflow for Thermodynamic Solubility

Thermodynamic Solubility Workflow

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Caption: Workflow for determining thermodynamic solubility.

Signaling Pathway of α -Glucosidase Activity Assay



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Caption: Enzymatic cleavage of the chromogenic substrate.

This guide serves as a foundational resource for researchers working with 2-Nitrophenyl α -D-glucopyranoside. While direct solubility data is sparse, the provided information on related compounds and the detailed experimental protocols will enable scientists to effectively determine its solubility in their specific aqueous buffer systems, leading to more accurate and reliable experimental outcomes.

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